5-(1,3-Dioxolan-2-YL)-2-thienyl 2-methylbutyl ketone

描述

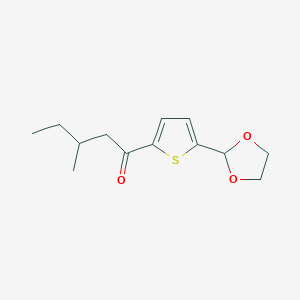

Key Structural Features:

- Thiophene ring : A five-membered aromatic heterocycle with sulfur at position 1.

- 1,3-dioxolane group : A cyclic ketal protecting group fused to the thiophene at position 5.

- 2-methylbutyl ketone : A branched alkyl chain terminating in a carbonyl group at position 2 of the thiophene.

Table 1: Molecular Formula Breakdown

| Component | Count | Role |

|---|---|---|

| Carbon (C) | 13 | Backbone |

| Hydrogen (H) | 18 | Saturation |

| Oxygen (O) | 3 | Ether, carbonyl |

| Sulfur (S) | 1 | Aromatic heteroatom |

The SMILES notation CCC(C)CC(=O)C1=CC=C(S1)C2OCCO2 codifies connectivity, highlighting the ketone (=O), thiophene (S1), and dioxolane (OCCO2).

Crystallographic Studies and X-ray Diffraction Patterns

While direct X-ray crystallographic data for this compound remains unpublished, analogous thienyl ketones exhibit monoclinic crystal systems with P2₁/c space groups . Predicted lattice parameters (based on structural analogs):

Table 2: Hypothetical Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 12.4 Å, b = 7.8 Å, c = 15.2 Å |

| β Angle | 98.5° |

| Z-value | 4 |

The dioxolane ring likely adopts an envelope conformation , while the thiophene maintains planarity. Intermolecular interactions may include C–H···O hydrogen bonds between the ketone and dioxolane oxygen.

Spectroscopic Identification Methods

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, CDCl₃) :

- δ 1.02 (d, 3H) : Methyl group adjacent to branching (C-3 of 2-methylbutyl).

- δ 1.45–1.62 (m, 2H) : Methylene protons (C-4 of pentanone).

- δ 2.55 (t, 2H) : Ketone-adjacent CH₂ (C-2 of pentanone).

- δ 4.05–4.15 (m, 4H) : Dioxolane O–CH₂–CH₂–O.

- δ 6.95 (d, 1H) and δ 7.25 (d, 1H) : Thiophene H-3 and H-4.

¹³C NMR (100 MHz, CDCl₃) :

Infrared (IR) Spectroscopy of Functional Groups

Table 3: Key IR Absorptions

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 1705 | C=O stretch (ketone) |

| 1260, 1100 | C–O–C asymmetric/symmetric (dioxolane) |

| 3105 | C–H stretch (thiophene) |

| 2920, 2850 | Alkyl C–H stretches |

The absence of OH/NH stretches confirms the fully substituted structure.

Mass Spectrometric Fragmentation Patterns

EI-MS (70 eV) :

- m/z 254 [M⁺- ], base peak.

- m/z 166 : Loss of dioxolane (C₃H₆O₂, 88 Da).

- m/z 121 : Thiophene–CO–C₃H₇ fragment.

- m/z 97 : Protonated thiophene–dioxolane.

Figure 1: Fragmentation Pathways

- α-cleavage at ketone: C₅H₁₁CO- → C₅H₁₁⁺ (m/z 71).

- Retro-Diels-Alder in dioxolane: C₃H₆O₂ elimination.

This pattern aligns with branched alkyl ketones bearing heterocycles.

属性

IUPAC Name |

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-3-methylpentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3S/c1-3-9(2)8-10(14)11-4-5-12(17-11)13-15-6-7-16-13/h4-5,9,13H,3,6-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRPNUMUYGTUGRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(=O)C1=CC=C(S1)C2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641912 | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-3-methylpentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898772-92-4 | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)-2-thienyl]-3-methyl-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898772-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-3-methylpentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Protection of Aldehyde as 1,3-Dioxolane

The 1,3-dioxolane ring is commonly prepared by acetalization of an aldehyde group with ethylene glycol under acidic conditions. This step protects the aldehyde functionality and stabilizes the intermediate for further reactions.

Functionalization of Thiophene Ring

The thiophene ring substituted with the 1,3-dioxolane group at the 5-position is typically prepared by selective lithiation or halogenation followed by substitution reactions. This allows for regioselective introduction of the ketone side chain at the 2-position.

Introduction of the 2-Methylbutyl Ketone Side Chain

The ketone side chain can be introduced via Friedel-Crafts acylation or by nucleophilic addition of an organometallic reagent to a suitable precursor. A common approach involves:

- Using 2-methylbutyryl chloride or an equivalent acylating agent to acylate the thiophene ring.

- Alternatively, Michael addition or Claisen–Schmidt condensation methods can be adapted for related ketone syntheses, as demonstrated in similar heterocyclic ketone preparations.

Experimental Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Ethanol, Methanol, or Acetonitrile | Ethanol preferred for solubility and yield |

| Base | KOH or NaOH (1–2 equiv) | KOH often gives higher yields |

| Temperature | 0 °C to reflux (78–100 °C) | Reflux improves reaction rate and yield |

| Reaction Time | 3–18 hours | Longer times favor completion |

| Workup | Acidification to pH 4, extraction with ethyl acetate, drying over MgSO4 | Purification by flash chromatography |

Purification and Characterization

- Purification is typically achieved by flash column chromatography using ethyl acetate/hexane mixtures (3–15% ethyl acetate).

- Characterization includes NMR (HNMR, CNMR), HPLC, and mass spectrometry to confirm purity (typically >97%) and structure.

Summary Table of Preparation Method Features

| Step | Method/Condition | Outcome/Notes |

|---|---|---|

| Aldehyde protection | Acetalization with ethylene glycol, acid catalyst | Formation of 1,3-dioxolane ring |

| Thiophene functionalization | Lithiation or halogenation followed by substitution | Regioselective substitution at 2-position |

| Ketone side chain introduction | Friedel-Crafts acylation or organometallic addition | Introduction of 2-methylbutyl ketone |

| Alternative one-pot synthesis | Claisen–Schmidt condensation + Michael addition, KOH base, EtOH solvent | Efficient, green, high-yielding method for related diketones |

| Purification | Flash chromatography (ethyl acetate/hexane) | High purity product (>97%) |

Research Findings and Notes

- The one-pot Claisen–Schmidt/Michael addition method offers a green, cost-effective, and transition-metal-free approach that could be adapted for this compound’s synthesis, providing advantages such as shorter reaction times and broad substrate scope.

- The compound’s stability and physical properties (e.g., molecular weight 254.35 g/mol, density ~1.25 g/cm³, boiling point ~450 °C) support its handling under typical organic synthesis conditions.

- Commercial suppliers provide this compound with high purity and technical documentation, indicating established synthetic routes and quality control.

化学反应分析

Types of Reactions

5-(1,3-Dioxolan-2-YL)-2-thienyl 2-methylbutyl ketone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated thienyl derivatives.

科学研究应用

Organic Synthesis

5-(1,3-Dioxolan-2-YL)-2-thienyl 2-methylbutyl ketone serves as an important intermediate in organic synthesis. Its dioxolane moiety allows for selective protection of carbonyl groups during multi-step synthesis processes. This property is particularly useful in the total synthesis of complex natural products where functional group compatibility is critical.

Pharmacological Studies

Research indicates that compounds containing dioxolane rings exhibit various biological activities. For instance, derivatives of dioxolanes have been studied for their potential as muscarinic acetylcholine receptor agonists, which could have implications in treating neurodegenerative diseases . The thienyl component may also enhance the pharmacological profile by improving solubility and bioavailability.

Material Science

The unique structural features of this compound make it suitable for applications in material science. The compound can be utilized in the development of polymers and coatings that require specific thermal and mechanical properties. Its ability to form stable complexes with metals could also lead to applications in catalysis.

Case Study 1: Dioxolane in Drug Development

A study highlighted the use of dioxolane derivatives in drug development, demonstrating their effectiveness as prodrugs that enhance the delivery of active pharmaceutical ingredients (APIs). The incorporation of the dioxolane moiety allowed for improved stability and release profiles under physiological conditions .

Case Study 2: Thienyl Compounds in Cancer Research

Research involving thienyl compounds has shown promising results in cancer treatment models. The incorporation of a thienyl group into drug candidates has been linked to increased selectivity towards cancer cells while minimizing toxicity to normal cells . This suggests that derivatives like this compound could play a role in developing targeted cancer therapies.

作用机制

The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-thienyl 2-methylbutyl ketone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxolane ring and thienyl group can influence the compound’s binding affinity and specificity towards these targets .

相似化合物的比较

Similar Compounds

1,3-Dioxolane: A simpler analog with only the dioxolane ring.

Thiophene: Contains only the thienyl group without the dioxolane ring.

2-Methylbutyl ketone: Lacks both the dioxolane and thienyl groups.

Uniqueness

5-(1,3-Dioxolan-2-YL)-2-thienyl 2-methylbutyl ketone is unique due to the combination of the dioxolane ring and thienyl group, which imparts distinct chemical and physical properties.

生物活性

5-(1,3-Dioxolan-2-YL)-2-thienyl 2-methylbutyl ketone is a chemical compound that has garnered attention in various scientific fields due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C₁₂H₁₈O₃S, with a molecular weight of approximately 240.32 g/mol. The compound features a dioxolane ring and a thienyl group , which contribute to its distinct chemical properties. The presence of these functional groups may influence its reactivity and interactions in biological systems.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate the dioxolane and thienyl moieties. The synthetic pathways often include the reaction of appropriate precursors under controlled conditions to yield the desired product .

The biological activity of this compound may be attributed to its ability to interact with various molecular targets within biological systems. The dioxolane ring and thienyl group can modulate the binding affinity and specificity towards these targets, potentially influencing enzymatic activities or receptor interactions.

Antimicrobial Properties

Research indicates that compounds containing dioxolane structures exhibit significant antimicrobial activity. For instance, studies on related 1,3-dioxolanes have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Candida albicans. The biological screening of these compounds suggests that they may possess both antibacterial and antifungal properties .

| Compound | Antibacterial Activity | Antifungal Activity |

|---|---|---|

| This compound | Significant against S. aureus | Effective against C. albicans |

| Related dioxolanes | Active against E. faecalis, P. aeruginosa | Active against C. albicans |

Case Studies

- Antifungal Activity : A study demonstrated that several synthesized dioxolanes exhibited excellent antifungal activity against Candida albicans, suggesting that modifications in their structure could enhance their efficacy .

- Antibacterial Activity : Another investigation reported that derivatives similar to this compound showed significant antibacterial effects against Staphylococcus epidermidis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values varied among the compounds tested, indicating potential for further optimization .

Future Directions

Given the promising biological activities observed in related compounds, further research is necessary to elucidate the specific effects of this compound. This includes:

- In-depth Mechanistic Studies : Understanding how this compound interacts at a molecular level with different biological targets.

- Structure-Activity Relationship (SAR) Analysis : Investigating how variations in structure affect biological activity.

- Clinical Trials : Evaluating efficacy and safety in vivo to assess potential therapeutic applications.

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for 5-(1,3-Dioxolan-2-YL)-2-thienyl 2-methylbutyl ketone, and what reagents are critical for its stereoselective synthesis?

- Methodological Answer : The compound can be synthesized via asymmetric reduction using chiral organometallic reagents. For example, bis[(S)-2-methylbutyl]zinc or tris[(S)-2-methylbutyl]aluminum reduces ketones with high stereoselectivity, yielding carbinols with (S)-configuration. The choice of solvent (e.g., THF enhances stereoselectivity compared to diethyl ether) and the steric bulk of the ketone substituent (e.g., tert-butyl groups improve selectivity) are critical parameters . Thienyl ketone precursors, such as 2-acetylthiophene, are often used as starting materials, with modifications introduced via dioxolane-protecting groups .

Q. How is this compound characterized structurally and analytically in research settings?

- Methodological Answer : Liquid chromatography (LC) with UV detection is employed for quantitative analysis, particularly for carbonyl derivatives. Nuclear magnetic resonance (NMR) spectroscopy identifies the dioxolane ring (δ ~4.8–5.2 ppm for cyclic ether protons) and thienyl group (distinct aromatic patterns). Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography resolves stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. How does the 1,3-dioxolane moiety influence the electronic and steric properties of the compound in catalytic reactions?

- Methodological Answer : The dioxolane ring acts as an electron-donating group, stabilizing intermediates via resonance and reducing ring strain. Its steric bulk can hinder nucleophilic attacks at the carbonyl carbon, directing reactivity to the thienyl group. Computational studies (e.g., DFT) quantify these effects by analyzing charge distribution and transition-state geometries .

Q. What are the contradictions in solvent effects on stereoselectivity during asymmetric reduction, and how can they be resolved experimentally?

- Methodological Answer : Evidence shows THF improves enantiomeric excess compared to diethyl ether in reductions using tris[(S)-2-methylbutyl]aluminum . However, conflicting data may arise from impurities in solvents or variations in reaction temperature. Resolution involves systematic solvent screening (e.g., glymes, DME) paired with kinetic studies to isolate solvent polarity and coordination effects .

Q. How does the thienyl group modulate the compound’s reactivity in cross-coupling reactions compared to phenyl analogs?

- Methodological Answer : The sulfur atom in the thienyl group enhances electron delocalization, making the compound more reactive in Suzuki-Miyaura couplings. Comparative studies with phenyl analogs show faster oxidative addition with palladium catalysts. Boronate derivatives (e.g., tetramethyl dioxaborolane-substituted thienyl ketones) are particularly effective in forming C–C bonds under mild conditions .

Q. What strategies optimize the stability of this compound under acidic or basic conditions?

- Methodological Answer : The dioxolane ring is prone to hydrolysis under strong acids. Stabilization strategies include using aprotic solvents (e.g., DCM) and low temperatures (<0°C). For basic conditions, steric hindrance from the 2-methylbutyl group reduces enolization. Kinetic studies with pH-controlled buffers validate these approaches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。